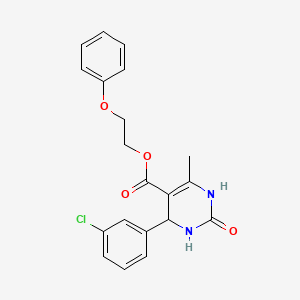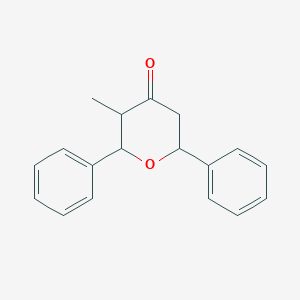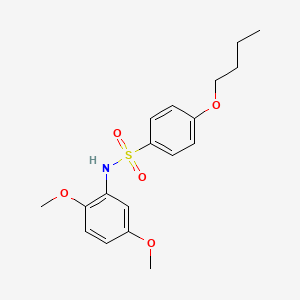
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol, also known as BRD-7929, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases.
作用機序
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol works by blocking the beta-adrenergic receptors in the heart, which are responsible for the effects of adrenaline and other stress hormones. By blocking these receptors, 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol can reduce the heart rate, decrease the force of contraction, and lower the blood pressure. This makes it a useful drug for the treatment of cardiovascular diseases.
Biochemical and physiological effects:
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce the levels of stress hormones in the blood, decrease the activity of the sympathetic nervous system, and improve the function of the endothelial cells that line the blood vessels. These effects can lead to a reduction in blood pressure, an improvement in heart function, and a decrease in the risk of cardiovascular events.
実験室実験の利点と制限
One of the main advantages of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol is its potency as a beta-adrenergic receptor antagonist. This makes it a useful tool for studying the effects of stress hormones on the heart and other organs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and timing of the drug, which can affect the results of the experiments.
将来の方向性
There are a number of potential future directions for research on 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes of the receptor. This could lead to more effective treatments for cardiovascular diseases with fewer side effects. Another area of interest is the use of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol in combination with other drugs, such as angiotensin-converting enzyme inhibitors or diuretics, to improve the overall effectiveness of treatment.
Conclusion:
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action as a beta-adrenergic receptor antagonist makes it a useful tool for studying the effects of stress hormones on the heart and other organs. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. Overall, 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol represents an exciting area of research with the potential to improve the lives of millions of people suffering from cardiovascular diseases.
合成法
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol involves the reaction of 4-bromophenol with 1-(1H-benzimidazol-1-yl)propan-2-ol in the presence of a base catalyst. This reaction results in the formation of the target compound as a white solid with a purity of over 95%.
科学的研究の応用
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been widely studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. It has been shown to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the heart. This makes it a promising candidate for the treatment of conditions such as hypertension, heart failure, and arrhythmia.
特性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19/h1-8,11,13,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWREEZEWJJJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)
![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)

![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)